molecular formula C10H16N2O2 B7512978 (2R)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide

(2R)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide

Cat. No. B7512978
M. Wt: 196.25 g/mol
InChI Key: RHGSWXUBQFQJFK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide, also known as CPP-115, is a synthetic drug that has been developed as a potential treatment for various neurological disorders, including epilepsy, addiction, and anxiety. It belongs to the class of compounds known as GABA aminotransferase inhibitors, which increase the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.

Mechanism of Action

(2R)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, (2R)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide increases the levels of GABA in the brain, which has a calming and inhibitory effect on neuronal activity.
Biochemical and Physiological Effects:
(2R)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide has been shown to increase the levels of GABA in the brain, leading to a reduction in seizure activity and anxiolytic effects. It has also been shown to have anti-addictive effects, possibly by reducing the reinforcing effects of drugs of abuse.

Advantages and Limitations for Lab Experiments

(2R)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide is a potent and selective inhibitor of GABA aminotransferase, making it a useful tool for studying the role of GABA in various neurological disorders. However, its use is limited by its poor solubility in water and its potential toxicity at high doses.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of (2R)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide in various neurological disorders. Future studies could investigate the effects of (2R)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide on other neurotransmitter systems and explore its potential use in combination with other drugs. Additionally, the development of more soluble and less toxic analogs of (2R)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide could lead to the development of safer and more effective treatments for neurological disorders.

Synthesis Methods

(2R)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 2,6-dichloropyridine with cyclopentylamine to form 2-cyclopentyl-6-chloropyridine. The second step involves the reaction of this intermediate with ethyl oxalyl chloride to form (2R)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide.

Scientific Research Applications

(2R)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing seizure activity in animal models of epilepsy and has also been investigated as a potential treatment for addiction and anxiety disorders.

properties

IUPAC Name

(2R)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c13-9-6-5-8(12-9)10(14)11-7-3-1-2-4-7/h7-8H,1-6H2,(H,11,14)(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGSWXUBQFQJFK-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)[C@H]2CCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-N-cyclopentyl-5-oxopyrrolidine-2-carboxamide

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